CARM1-IN-1 hydrochloride is synthesized in laboratories and is primarily utilized in research settings to explore the biological functions of CARM1. Its classification as an enzyme inhibitor places it within the broader category of small molecules that modulate protein activity through competitive inhibition.
The synthesis of CARM1-IN-1 hydrochloride typically involves multi-step organic reactions, including the formation of key intermediates that are subsequently modified to yield the final product. While specific synthetic routes may vary, common methods include:
CARM1-IN-1 hydrochloride possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the target enzyme. The precise molecular formula and structural details can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:
CARM1-IN-1 hydrochloride primarily acts through competitive inhibition of CARM1, preventing it from methylating target substrates. The chemical reactions involved include:
Research indicates that this inhibition can lead to downstream effects on gene expression patterns associated with cancer cell proliferation.
The mechanism by which CARM1-IN-1 hydrochloride exerts its effects involves several key steps:
CARM1-IN-1 hydrochloride exhibits specific physical properties that are crucial for its function as an inhibitor:
Chemical properties include:
CARM1-IN-1 hydrochloride is primarily used in scientific research to investigate:
CARM1 methylates histone H3 at arginine residues R17, R26, and R42, generating binding sites for Tudor domain-containing effector proteins like TDRD3. This recruits chromatin-modifying complexes that activate transcription [7] [9]. Beyond histones, CARM1 methylates transcription coactivators (p300/CBP, PABP1) and splicing factors (CA150, SmB), enabling coordinated control of gene expression and RNA processing [3] [8]. Its catalytic activity depends on S-adenosylmethionine (SAM) as a methyl donor, and structural studies reveal that phosphorylation at specific serine residues (e.g., S217, S229) regulates SAM binding and subcellular localization [2] [7].
CARM1 functions as a transcriptional coactivator for nuclear receptors (e.g., ERα, PPARγ) and transcription factors (e.g., SOX9, β-catenin). It facilitates chromatin loosening by methylating histone H3 and recruiting SWI/SNF remodeling complexes [2] [8]. In mRNA processing, CARM1 methylates splicing regulators (U1C, SAP49), influencing splice site selection and alternative splicing patterns. The inhibitor CARM1-IN-1 hydrochloride (IC₅₀ = 8.6 µM) blocks methylation of key substrates like PABP1 and CA150, disrupting CARM1-dependent RNA processing without affecting histone lysine methyltransferases (HKMTs) [1] [6] [10]. In prostate cancer (LNCaP) cells, this compound reduces prostate-specific antigen (PSA) promoter activity by 50–70% at 8 µM, demonstrating functional impact on androgen-responsive transcription [1] [6].
CARM1 is overexpressed in breast, prostate, colorectal, and hematological cancers. Its dysregulation drives oncogenesis through multiple mechanisms:
CARM1’s restricted substrate specificity minimizes functional overlap with other PRMTs. Genetic knockout studies reveal CARM1−/− mice are viable until birth, unlike lethal PRMT1/PRMT5 knockouts, suggesting a wider therapeutic window for inhibitors [3] [5] [9]. CARM1-IN-1 hydrochloride exemplifies this rationale: it inhibits CARM1 with >77-fold selectivity over PRMT1 and SET7 (IC₅₀ >667 µM), reducing oncogenic transcription factor activity without cytotoxicity [1] [6] [10]. Its ability to block CARM1-dependent pathways—including PSA expression, splicing dysregulation, and metabolic adaptation—positions it as a prototype for therapies targeting transcription factor addiction in cancer [6] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7